molecular formula C12H17Cl2N3O B6265566 2-chloro-N-methyl-4-(piperazin-1-yl)benzamide hydrochloride CAS No. 2137785-14-7

2-chloro-N-methyl-4-(piperazin-1-yl)benzamide hydrochloride

Cat. No.: B6265566
CAS No.: 2137785-14-7
M. Wt: 290.2
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Description

2-chloro-N-methyl-4-(piperazin-1-yl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides It features a piperazine ring, which is a common structural motif in many biologically active compounds

Properties

CAS No.

2137785-14-7

Molecular Formula

C12H17Cl2N3O

Molecular Weight

290.2

Purity

85

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-4-(piperazin-1-yl)benzamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoic acid and N-methylpiperazine.

    Amide Formation: The 2-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with N-methylpiperazine to form the amide bond, resulting in 2-chloro-N-methyl-4-(piperazin-1-yl)benzamide.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-4-(piperazin-1-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products Formed

    Substitution: Substituted benzamides with different functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-methyl-4-(piperazin-1-yl)benzamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-4-(piperazin-1-yl)benzamide hydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-methyl-4-(piperidin-1-yl)benzamide: Similar structure but with a piperidine ring instead of a piperazine ring.

    2-chloro-N-methyl-4-(morpholin-1-yl)benzamide: Similar structure but with a morpholine ring instead of a piperazine ring.

    2-chloro-N-methyl-4-(pyrrolidin-1-yl)benzamide: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

Uniqueness

2-chloro-N-methyl-4-(piperazin-1-yl)benzamide hydrochloride is unique due to the presence of the piperazine ring, which imparts specific biological activities and chemical properties. The piperazine ring is known for its ability to enhance the pharmacokinetic properties of compounds, making it a valuable scaffold in drug design.

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